Shepherdin
Übersicht
Beschreibung
Shepherdin is a cell-permeable peptidomimetic, modeled on the binding interface between the molecular chaperone Hsp90 and the antiapoptotic and mitotic regulator, survivin . It is designed to selectively kill tumor cells and spare normal tissues .
Synthesis Analysis
Shepherdin was engineered as a cell-permeable peptidomimetic . It makes extensive contacts with the ATP pocket of Hsp90, destabilizes its client proteins, and induces massive death of tumor cells by apoptotic and nonapoptotic mechanisms .
Molecular Structure Analysis
Shepherdin is a novel variant carrying the survivin sequence from Lys-79 through Gly-83 . It makes contact with unique residues in the ATP pocket of Hsp90 (Ile-96, Asp-102, and Phe-138) .
Chemical Reactions Analysis
Shepherdin binds to Hsp90, inhibits the formation of the survivin–Hsp90 complex, and competes with ATP binding to Hsp90 . It disrupts mitochondrial function within 2 minutes of treatment, and eliminates the expression of Hsp90 client proteins .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
Shepherdin has been identified as a novel anticancer agent. Its design is based on the binding interface between the molecular chaperone Hsp90 and survivin, an antiapoptotic and mitotic regulator. This peptidomimetic extensively interacts with the ATP pocket of Hsp90, destabilizing its client proteins. This leads to the massive death of tumor cells through both apoptotic and nonapoptotic mechanisms, while sparing normal cells. Shepherdin shows potential as a selective and potent anticancer agent in humans, with evidence of inhibited human tumor growth in mice without toxicity (Plescia et al., 2005).
Glioblastoma Treatment
In the context of glioblastoma, a highly lethal human malignancy, Shepherdin has shown promise. By targeting the molecular chaperone heat shock protein-90 (Hsp90) in different subcellular compartments, Shepherdin causes mitochondrial collapse, degradation of Hsp90 client proteins, and tumor cell death. Its application both stereotactically and systemically suppressed glioma growth, indicating its potential as a novel molecular therapy for challenging human tumors (Siegelin et al., 2010).
Gene Therapy for Gallbladder Carcinoma
Research on gene therapy for gallbladder carcinoma utilized Shepherdin, demonstrating its tumor-suppressing function. It interferes with survivin and Hsp90 interaction, leading to survivin degradation and cell apoptosis. This study employed a recombinant Adeno-associated virus to deliver Shepherdin, showing significant growth inhibition and apoptosis in gallbladder carcinoma cells, suggesting a novel therapeutic strategy in gene therapy for this cancer (Zhu et al., 2015).
Antileukemic Activity
Shepherdin's activity has been tested against acute leukemia cell lines, revealing a unique mechanism of anticancer activity. It binds to Hsp90, disrupts the survivin-Hsp90 complex, and competes with ATP binding to Hsp90. Shepherdin induced rapid killing of leukemia cells without affecting normal cells, abolishing growth of acute myeloid leukemia xenograft tumors without systemic or organ toxicity (Gyurkocza et al., 2006).
Retinoblastoma Management
In retinoblastoma, a childhood retinal malignancy, Shepherdin's anti-cancer effect was analyzed. It specifically inhibited HSP90-Survivin interaction, leading to a decrease in Survivin, Bcl2, and MMP-2 activity, while increasing Bax, Bim, and Caspase-9 protein expressions. This suggests the potential of targeting HSP90-Survivin interaction as an adjuvant therapy in retinoblastoma management (Venkatesan et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBANOGLOZZLEEW-AJLKJCTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N12O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661626 | |
Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Shepherdin | |
CAS RN |
861224-28-4 | |
Record name | shepherdin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.